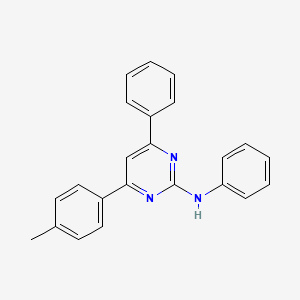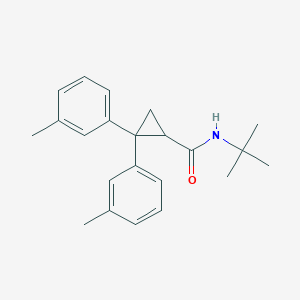
2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole, also known as INPI-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor development. In neuroscience, 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole has been found to modulate the activity of neurotransmitter receptors, which could have implications for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In drug discovery, 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole has been used as a lead compound to develop new drugs with improved efficacy and selectivity.
Mecanismo De Acción
The mechanism of action of 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For example, 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole also inhibits the activity of glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of glucose metabolism and cell survival. By targeting these enzymes and signaling pathways, 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole can modulate cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole has been found to induce cell cycle arrest and apoptosis in cancer cells, which could have implications for cancer therapy. 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole has also been shown to modulate the activity of neurotransmitter receptors, which could have implications for the treatment of neurological disorders. In addition, 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole has been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. However, there are also limitations to using 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole in lab experiments, including its complex synthesis method, potential toxicity, and limited availability.
Direcciones Futuras
There are several future directions for research on 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole, including the development of new synthesis methods to improve yield and purity, the identification of new targets and signaling pathways for 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole, and the development of new drugs based on 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole. In addition, further research is needed to explore the potential applications of 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole in various fields, including cancer research, neuroscience, and drug discovery.
Conclusion:
2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its complex synthesis method, high potency, and selectivity for specific enzymes and signaling pathways make it a valuable tool for lab experiments and drug discovery. Further research is needed to explore the full potential of 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole and its derivatives in various fields.
Métodos De Síntesis
2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole can be synthesized through a multi-step process involving the reaction of 4-iodoaniline, 4-nitrobenzaldehyde, and phenylglyoxal in the presence of a base and a catalyst. The resulting product is then subjected to a cyclization reaction to form 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole. The synthesis of 2-(4-iodophenyl)-4-(4-nitrophenyl)-5-phenyl-1H-imidazole is a complex process that requires careful control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Propiedades
IUPAC Name |
2-(4-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14IN3O2/c22-17-10-6-16(7-11-17)21-23-19(14-4-2-1-3-5-14)20(24-21)15-8-12-18(13-9-15)25(26)27/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDZMAKJABIOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4957256.png)

![1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4957267.png)
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4957274.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)
![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4957332.png)
![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)